![molecular formula C14H20ClN3O2 B14787049 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is a chemical compound known for its chemiluminescent properties. It is often used as a probe in various biochemical and medical research applications due to its ability to react with superoxide anions and singlet oxygen, producing a detectable light signal .
Métodos De Preparación
The synthesis of 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride involves several steps. One common method includes the reaction of 4-methoxyphenylhydrazine with 2-methyl-3-oxobutanoic acid to form an intermediate, which is then cyclized to produce the desired compound. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: Reacts with superoxide anions (O2-) or singlet oxygen (1O2) to produce chemiluminescence.
Reduction: Can be reduced under specific conditions, although this is less commonly studied.
Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
6-(4-Methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is widely used in scientific research, particularly in:
Chemistry: As a chemiluminescent probe for detecting superoxide anions and singlet oxygen.
Biology: Used to study the function of leukocytes and other cells that produce reactive oxygen species.
Medicine: Employed in diagnostic assays to detect oxidative stress and related conditions.
Industry: Utilized in the development of sensitive detection methods for various biochemical analytes.
Mecanismo De Acción
The compound exerts its effects through a chemiluminescent reaction with superoxide anions or singlet oxygen. When it reacts with these reactive oxygen species, it forms an intermediate that decomposes to emit light. This light emission can be detected and quantified, making it a valuable tool for studying oxidative processes and cellular functions .
Comparación Con Compuestos Similares
Similar compounds include other chemiluminescent probes like luminol and lucigenin. 6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride is unique due to its high sensitivity and specificity for superoxide anions and singlet oxygen . This makes it particularly useful in applications where precise detection of these reactive oxygen species is required.
Similar Compounds
- Luminol
- Lucigenin
- Isoluminol
Propiedades
Fórmula molecular |
C14H20ClN3O2 |
|---|---|
Peso molecular |
297.78 g/mol |
Nombre IUPAC |
6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride |
InChI |
InChI=1S/C14H19N3O2.ClH/c1-9-14(18)17-8-12(15-7-13(17)16-9)10-3-5-11(19-2)6-4-10;/h3-6,9,12-13,15-16H,7-8H2,1-2H3;1H |
Clave InChI |
DVBNLQWXRRGXSO-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)N2CC(NCC2N1)C3=CC=C(C=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[4-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-propan-2-ylcarbamate](/img/structure/B14786969.png)

![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
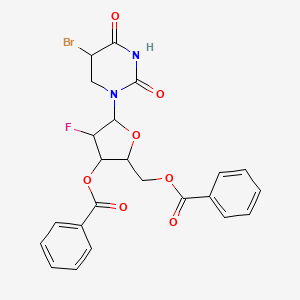
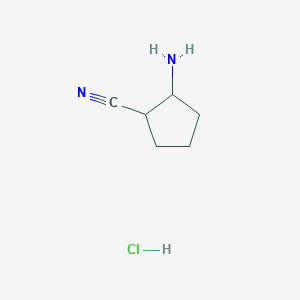
![[4-(4-Propylcyclohexyl)phenyl]boric acid](/img/structure/B14786997.png)
![Methyl 3-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B14787005.png)
![2-[4-(dimethylamino)pyridin-2-yl]-N,N-dimethylpyridin-4-amine;iridium(3+);2-phenylpyridine;hexafluorophosphate](/img/structure/B14787013.png)
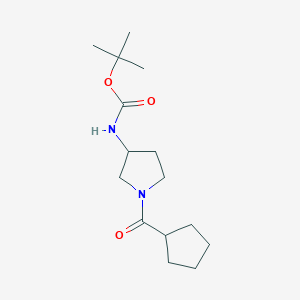
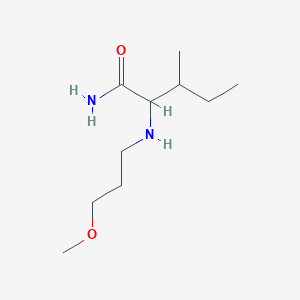
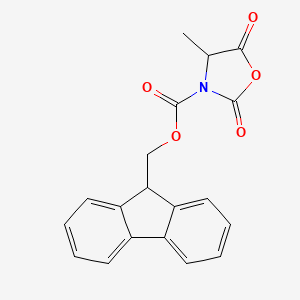
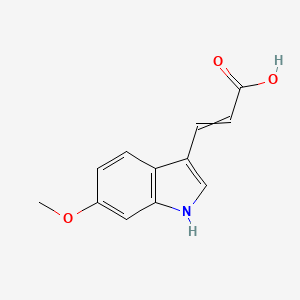
![13-hydroxy-10,16-bis(2,3,4,5,6-pentamethylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14787062.png)
![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
